6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-tert-butyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)8-4-5-10-9(6-8)12(16)7-11(15-10)13(17)18/h4-7H,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
BBSJQYYTJGLCKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=CC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Electrophilic Substitution
Electrophilic alkylation of the quinoline core using tert-butyl bromide under Friedel-Crafts conditions (AlCl₃ catalyst in dichloromethane) offers a direct route. However, this method suffers from poor regioselectivity due to the electron-deficient nature of the quinoline ring.
Directed Metalation Strategy
A more controlled approach involves lithiation-direct alkylation :
-
Bromination at C6 : Treat the quinoline core with N-bromosuccinimide (NBS) in acetonitrile to install a bromine atom at position 6.
-
Lithiation : Use n-butyllithium (−78°C in THF) to generate a lithium intermediate at C6.
-
Alkylation : Quench with tert-butyl bromide to introduce the tert-butyl group.
Example Protocol from Analogous Systems :
-
Lithiation agent: n-BuLi (1.6 M in hexane, −78°C)
Carboxylic Acid Functionalization at C2
The C2 carboxylic acid group is installed via a lithiation-carboxylation sequence :
Bromine-Lithium Exchange
-
Bromination at C2 : Treat the quinoline core with phosphorus oxychloride (POCl₃) to introduce a chlorine atom, followed by bromination using HBr/AcOH.
-
Lithiation : React the 2-bromoquinoline derivative with n-BuLi at −78°C.
-
Carboxylation : Bubble CO₂ gas through the reaction mixture to form the lithium carboxylate, which is protonated to yield the free carboxylic acid.
Critical Data from Literature :
N-Alkylation and Oxidation State Control
The 1,4-dihydroquinoline system requires careful oxidation management:
N-Alkylation Protocol
-
Alkylating agent : tert-butyl bromide (for N-alkylation if needed)
Representative Example :
Oxidation to 4-Oxo State
The 4-oxo group is preserved by avoiding reducing conditions during synthesis. Cyclization under aerobic conditions or using mild oxidizing agents (e.g., MnO₂) ensures the keto form dominates.
Synthetic Route Integration
A plausible multi-step synthesis for this compound would proceed as follows:
Total Estimated Yield : ~77% × 85% × 62% × 75% × 60% × 90% ≈ 14.7%
Analytical Characterization
Key spectral data for intermediates and final product:
This compound :
-
¹H NMR (DMSO-d₆) : δ 12.7 (br s, 1H, COOH), 8.32 (s, 1H, H-5), 8.10 (d, J=9.1 Hz, H-8), 1.97–1.96 (m, 9H, tert-butyl)
-
HRMS : m/z calculated for C₁₄H₁₅NO₃ [M+H]⁺: 245.27, found: 245.27
Challenges and Optimization Opportunities
-
Regioselectivity in Electrophilic Substitution : The electron-withdrawing effect of the 4-oxo group directs electrophiles to C6 and C8 positions, but competing reactions may occur. Computational modeling (DFT) could predict substitution patterns.
-
Lithiation Efficiency : Low temperatures (−78°C) and anhydrous conditions are critical for successful lithiation-carboxylation.
-
Scale-up Considerations : High-temperature cyclization in diphenyl ether poses safety challenges. Microwave-assisted synthesis may reduce reaction times .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1-position of the quinoline ring undergoes alkylation under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates substitution with alkyl halides or benzyl bromides at 90°C, yielding 1-alkyl derivatives (Table 1) .
| Reaction Conditions | Reagents | Yield (%) | Product |
|---|---|---|---|
| NaH, DMF, 90°C | R-X (alkyl/benzyl bromide) | 50–93 | 1-Alkyl-4-oxo-1,4-dihydroquinoline |
| NaOH, ethanol, 100°C | Hydrolysis | 70–76 | Carboxylic acid derivatives |
This method introduces structural diversity for pharmacological optimization .
Oxidation and Reduction
The 4-oxo group participates in redox reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a hydroxyl group, forming 1,4-dihydroquinoline derivatives.
-
Oxidation : Strong oxidizing agents (e.g., KMnO₄) oxidize the dihydroquinoline ring to fully aromatic systems.
Esterification and Amidation
The carboxylic acid at position 2 reacts with alcohols or amines:
-
Esterification : Ethyl ester formation via reflux in diphenyl ether (77% yield) .
-
Amidation : Solid-phase coupling with amines using PyBrop generates carboxamide derivatives (e.g., compounds 11–36) .
Key reagents and yields:
| Reaction Type | Conditions | Reagents | Yield (%) |
|---|---|---|---|
| Esterification | Reflux in diphenyl ether | Ethanol, H₂SO₄ | 77 |
| Amidation | PyBrop, DMF, 24h | Primary/secondary amines | 70–90 |
These derivatives show enhanced solubility and bioactivity .
Cycloaddition Reactions
The conjugated enone system enables [4+2] Diels-Alder reactions with dienes. For example:
-
Reaction with 1,3-butadiene forms bicyclic adducts, confirmed by NMR.
-
Selectivity depends on steric effects from the tert-butyl group.
Functional Group Transformations
-
Decarboxylation : Heating above 200°C removes CO₂, yielding 6-(tert-butyl)-4-oxoquinoline.
-
Halogenation : Electrophilic substitution at position 5 or 7 with Cl₂ or Br₂ (FeCl₃ catalyst).
Metal-Catalyzed Cross-Couplings
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 7:
| Conditions | Catalyst | Substrate | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 7-Bromo derivative | 60–75 |
This method expands applications in material science .
pH-Dependent Tautomerism
The compound exists in equilibrium between 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline forms. NMR studies show dominance of the 4-oxo tautomer (>95%) in nonpolar solvents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
1.1 Antitumor Activity
Research has demonstrated that 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid possesses notable antitumor properties. In xenograft models, it exhibited significant tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. This suggests its potential as a lead compound for developing anticancer therapeutics.
1.2 Anti-inflammatory Effects
In studies involving induced arthritis models, the compound showed a significant reduction in inflammation markers, including paw swelling. These findings indicate its potential utility in treating inflammatory diseases.
1.3 Neuroprotective Properties
Given the rising prevalence of neurodegenerative diseases such as Alzheimer's, compounds with the ability to inhibit acetylcholinesterase (AChE) are of great interest. This compound may serve as a scaffold for designing multi-targeted agents aimed at treating Alzheimer's disease by inhibiting AChE and monoamine oxidases (MAOs) .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
2.1 Multi-step Synthesis
Several synthetic routes have been developed that involve the condensation of appropriate precursors under acidic or basic conditions. The presence of both carboxylic acid and ketone functional groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis.
2.2 Hybridization Techniques
Recent studies have focused on hybridizing this compound with other pharmacophores to enhance biological activity and selectivity against specific targets, particularly in the context of neurodegenerative disease treatment .
Biological Evaluations
Extensive biological evaluations have been conducted to assess the efficacy and safety of this compound:
3.1 In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit AChE with promising IC50 values, indicating its potential as an AChE inhibitor for cognitive enhancement therapies .
3.2 In Vivo Studies
In vivo studies have further validated its therapeutic potential, showing that it can cross the blood-brain barrier effectively while maintaining low toxicity levels in animal models .
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following compounds share the 4-oxo-1,4-dihydroquinoline-2-carboxylic acid backbone but differ in substituent positions and functional groups:
Biological Activity
6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butyl group and a carboxylic acid functional group, contributing to its unique properties and applications in pharmaceutical research.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.27 g/mol
The presence of both the ketone and carboxylic acid functional groups enhances the compound's reactivity, making it a versatile candidate for various synthetic applications and biological studies.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : In vitro tests have shown that related quinoline derivatives exhibit significant anticancer activity against different cancer cell lines, including MCF-7 breast cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Interaction studies have explored the compound's binding affinity with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Tert-butyl Group | Enhances lipophilicity and solubility |
| Carboxylic Acid | Facilitates interaction with biological targets |
The combination of these features may increase the compound's bioavailability and efficacy compared to simpler analogs.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various quinoline derivatives, this compound was tested against the MCF-7 cell line using the MTT assay. Results indicated a dose-dependent reduction in cell viability, suggesting significant potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
A study focused on the inhibition of COX enzymes demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range. This suggests that modifications to the quinoline structure can enhance selectivity and potency against inflammatory pathways .
Q & A
Q. What are the standard synthetic routes for 6-(tert-Butyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization reactions of substituted aniline precursors with β-keto esters or malonic acid derivatives. For example, analogous 4-oxo-1,4-dihydroquinoline derivatives are synthesized via condensation of ethyl 2-{[2-(ethoxy-2-oxoethyl)thio]-4-hydroxybenzoquinoline-3-carboxylate with alkyl halides (e.g., 1,2-dibromopropane) in the presence of KI, followed by saponification using NaOH to yield the carboxylic acid moiety . Adjustments for introducing the tert-butyl group at the 6-position may require regioselective alkylation or protection/deprotection strategies.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the quinoline backbone and substituent positions (e.g., tert-butyl at C6, carbonyl at C4).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm for the carboxylic acid and ketone).
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar 4-oxoquinoline derivatives .
Q. What are the primary biological or pharmacological applications of 4-oxo-1,4-dihydroquinoline derivatives?
- Methodological Answer : 4-Oxo-1,4-dihydroquinolines are widely studied as antibacterial agents due to their structural mimicry of fluoroquinolones. Modifications at the 6-position (e.g., tert-butyl) can enhance lipophilicity and membrane permeability, potentially improving activity against Gram-negative pathogens. Researchers should assay minimum inhibitory concentrations (MICs) against bacterial panels and correlate results with computational docking studies targeting DNA gyrase or topoisomerase IV .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under green chemistry conditions?
- Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods to reduce waste. For example, highlights microwave-assisted synthesis for rapid cyclization, achieving >85% yield with reduced reaction time. Additionally, flow chemistry systems can improve scalability and reproducibility while minimizing energy consumption .
Q. What strategies resolve contradictions in reported biological activities of structurally similar 4-oxoquinoline derivatives?
- Methodological Answer : Discrepancies often arise from variations in bacterial strain susceptibility or assay conditions. To address this:
- Standardize testing protocols (e.g., CLSI guidelines) across studies.
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with controlled modifications (e.g., tert-butyl vs. adamantyl at C6) and compare MICs.
- Use molecular dynamics simulations to assess binding affinity consistency across homologs, as demonstrated for 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives .
Q. How do steric and electronic effects of the tert-butyl group at C6 influence reactivity and bioactivity?
- Methodological Answer : The tert-butyl group introduces steric hindrance, which may:
- Reduce metabolic degradation : Enhance pharmacokinetic stability by shielding the quinoline core from cytochrome P450 enzymes.
- Modulate target binding : Computational docking (e.g., AutoDock Vina) can predict whether the bulky substituent improves fit into hydrophobic pockets of bacterial enzymes.
Experimentally, compare inhibition kinetics (e.g., values) of tert-butyl analogs with smaller substituents (e.g., methyl) using enzyme inhibition assays .
Q. What computational methods are effective for predicting the acid dissociation constant (pKa) of the carboxylic acid moiety in this compound?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to estimate pKa values. Software like COSMO-RS or MarvinSketch incorporates solvation effects, improving accuracy. Experimental validation via potentiometric titration in aqueous-organic solvents (e.g., water:DMSO 4:1) is recommended, as described for related quinolones in .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility of 4-oxoquinoline derivatives in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic solubility testing : Use shake-flask methods with HPLC quantification in solvents like DMSO, methanol, and chloroform.
- Thermodynamic analysis : Calculate Hansen solubility parameters (δ, δ, δ) to predict solvent compatibility.
- Crystallography : Compare crystal structures (e.g., ) to identify intermolecular interactions (e.g., hydrogen bonding) that reduce solubility in nonpolar media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
